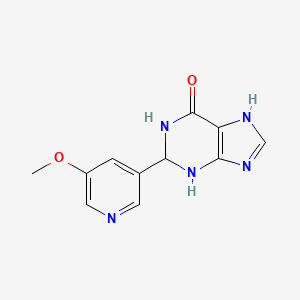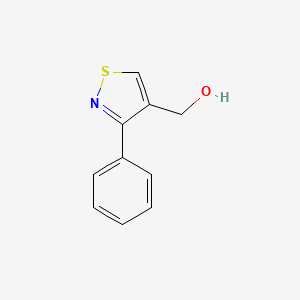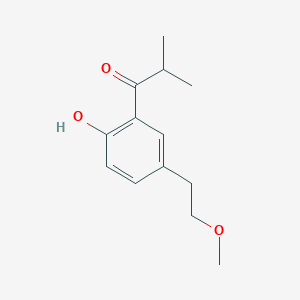
1,3-Thiazole-5-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Thiazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen atoms—attached to a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-5-sulfonyl fluoride can be synthesized through several methods, including:
Halogenation: Starting with 1,3-thiazole, the compound can be halogenated to introduce the sulfonyl fluoride group.
Sulfonylation: Treating 1,3-thiazole with sulfonyl chlorides in the presence of a suitable base can yield the desired product.
Fluorination: Direct fluorination of the corresponding sulfonyl chloride derivative can produce this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Análisis De Reacciones Químicas
1,3-Thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Thiazole derivatives with reduced functional groups.
Substitution: Substituted thiazole compounds.
Aplicaciones Científicas De Investigación
1,3-Thiazole-5-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,3-thiazole-5-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, while the thiazole ring can participate in electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds.
Comparación Con Compuestos Similares
1,3-Thiazole-5-sulfonyl fluoride is compared with other similar compounds, such as:
4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride: Similar structure but with a trifluoromethyl group.
2-methoxy-1,3-thiazole-5-sulfonyl fluoride: Similar thiazole core but with a methoxy group.
Uniqueness: this compound is unique due to its specific combination of the thiazole ring and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, drug development, and material science. Further research and development may uncover additional uses and benefits of this compound.
Propiedades
Fórmula molecular |
C3H2FNO2S2 |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2FNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |
Clave InChI |
IOZLSTVWQLCRFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=N1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)





![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)


